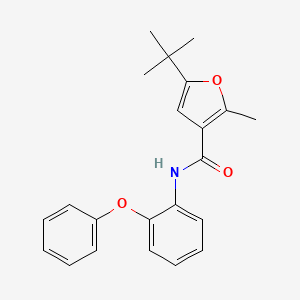

![molecular formula C17H13BrClNO B5018636 2-[2-(4-氯苯基)-2-氧代乙基]异喹啉溴化物](/img/structure/B5018636.png)

2-[2-(4-氯苯基)-2-氧代乙基]异喹啉溴化物

描述

“2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide” is a chemical compound with the linear formula C17H13BrClNO . It is a part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ylide formed by the action of DABCO from 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium or pyridinium bromides was added to a wide range of Knoevenagel adducts, leading to various heterocyclic systems through subsequent cyclizations .Molecular Structure Analysis

The molecular structure of “2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide” is represented by the linear formula C17H13BrClNO . More detailed structural information may be obtained through techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide” is 362.656 g/mol . Further physical and chemical properties may be determined through experimental methods.科学研究应用

绿色化学和高效合成

非对映选择性合成:该化合物已被用于各种化学结构的非对映选择性合成中。例如,萨拉里、莫斯莱明和哈萨纳巴迪(2016 年)展示了其在合成反式-2-(4-氯苯甲酰基)-3-(芳基)-2,3-二氢-4H-呋喃[3,2-c]色烯-4-酮中的用途,在水性介质中使用胆碱氢氧化物作为催化剂,从而获得优异的产率和较短的反应时间 (Salari, Mosslemin, & Hassanabadi, 2016).

苯并呋喃衍生物的合成:该化合物已用于苯并呋喃衍生物的合成,例如反式-(4-氯苯基)-7-芳基-6,7-二氢-[1,3]二氧杂环[4,5-f]苯并呋喃-6-基)甲酮,使用 DABCO 作为催化剂。该过程还突出了其在绿色合成中的效率,避免了危险的有机溶剂 (Salari, Mosslemin, & Hassanabadi, 2017).

新型化合物合成

萘醌衍生物的合成:在另一项研究中,该化合物被用于合成新型 2,3-二氢呋喃萘醌衍生物,展示了其在创建复杂有机结构方面的多功能性。该方法还强调了避免使用危险溶剂,符合绿色化学原则 (Salari, Mosslemin, & Hassanabadi, 2017).

抗癌剂开发:杨等人(2015 年)报道了一项有趣的应用,其中一种异喹啉衍生物(可能包括 2-[2-(4-氯苯基)-2-氧代乙基]异喹啉溴化物)被确定为一种有前途的抗癌剂。该化合物被纳入转铁蛋白偶联脂质体中,用于靶向递送至肿瘤细胞,展示了其在药物化学中的潜力 (Yang et al., 2015).

- 2-[2-(4-氯苯基)-2-氧代乙基]异喹啉溴化物的衍生物。这项研究突出了该化合物在开发具有特定电子特性的新材料中的潜在应用 (Yelenich et al., 2016).

属性

IUPAC Name |

1-(4-chlorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFMWZRJJOIUJR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Cl.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the presented research?

A1: The research demonstrates the use of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide as a valuable building block for synthesizing various heterocyclic compounds. [, , , , , , , ] These studies showcase its participation in one-pot, three-component condensation reactions, leading to the formation of structurally diverse compounds with potential biological activity.

Q2: What types of heterocyclic compounds can be synthesized using this compound?

A2: 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide has been successfully employed in synthesizing a variety of heterocyclic systems, including:

- trans-2,3-dihydrofuro[3,2-c]coumarins: These compounds were synthesized using 4-hydroxycoumarin and various aromatic aldehydes. []

- trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones: 8-Hydroxyquinoline and different aromatic aldehydes were used in this synthesis. []

- trans-2-(4-chlorobenzoyl)-3-aryl-3,6-dihydrofuro[3,4-b]furan-4-ones: Furan-2,4-dione and a range of aromatic aldehydes were employed. []

- trans-2-(4-chlorobenzoyl)-3-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones: 2-Hydroxy-1,4-naphthoquinone and different aromatic aldehydes were utilized. []

- trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones: 2,5-Dihydroxy-1,4-benzoquinone and various aromatic aldehydes were used in the synthesis. []

- trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones: Benzo[1,3]dioxol-5-ol and arylglyoxals were employed as reactants. []

- trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones: 1,3-Dimethylbarbituric acid and a selection of aromatic aldehydes were used. []

Q3: What are the advantages of using 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in these synthetic protocols?

A3: The research highlights several advantages of using this compound:

- High Yields: The reactions generally proceed with excellent yields, often exceeding 80%. [, , , , , , , ]

- Short Reaction Times: The reactions are relatively fast, with completion times ranging from a few minutes to a few hours. [, , , , , , , ]

- Mild Reaction Conditions: The reactions are typically carried out in water under reflux conditions, avoiding the need for harsh organic solvents. [, , , , , , , ]

- Diastereoselectivity: The reactions often show high diastereoselectivity, favoring the formation of the trans isomer. [, , , , , , , ]

Q4: What catalysts are commonly used in these reactions, and what are their roles?

A4: The reactions typically employ catalysts like choline hydroxide [, , , , ] or 1,4-diaza-bicyclo[2.2.2]octane (DABCO). [, , ] These catalysts are inexpensive, relatively non-toxic, and promote the reaction by facilitating the initial condensation step and enhancing the reaction rate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

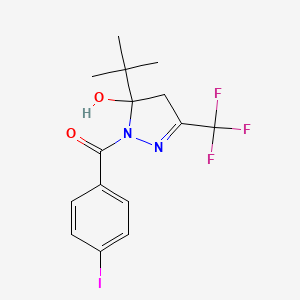

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-2-quinoxalinyl)methyl]methanamine](/img/structure/B5018555.png)

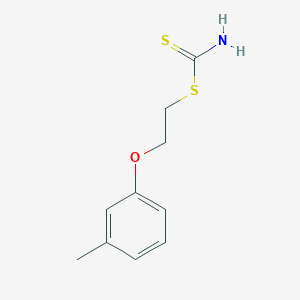

![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)

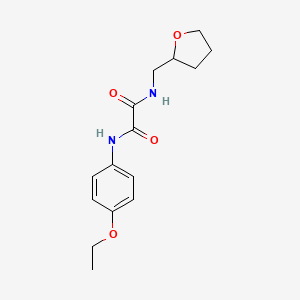

![3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018577.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)

![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol}](/img/structure/B5018599.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrophenyl)piperazine](/img/structure/B5018606.png)

![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)

![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)